6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
6-(3-chloropropyl)-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c11-5-1-2-7-3-4-8-9(6-7)14-10(13)12-8/h3-4,6H,1-2,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDTZRIXJDBVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCCCl)SC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(3-Chloropropyl)-2-aminobenzenethiol
The precursor 6-(3-chloropropyl)-2-aminobenzenethiol is synthesized via a Friedel-Crafts alkylation or nucleophilic aromatic substitution. For instance, 2-nitrobenzenethiol undergoes alkylation with 1-bromo-3-chloropropane in the presence of a Lewis acid (e.g., AlCl₃), followed by catalytic hydrogenation to reduce the nitro group to an amine. This yields the desired 6-(3-chloropropyl)-2-aminobenzenethiol, though optimization of reaction conditions is critical to minimize side reactions such as over-alkylation.
Cyclization with Carbonyl Reagents
The aminothiol intermediate is then reacted with triphosgene or phosgene under controlled conditions to form the thiazolone ring. For example, treating 6-(3-chloropropyl)-2-aminobenzenethiol with triphosgene in dichloromethane at 0–5°C facilitates cyclization, producing the benzothiazolone core. The reaction mechanism involves nucleophilic attack of the thiol group on the electrophilic carbonyl carbon, followed by intramolecular dehydration (Scheme 1).
Scheme 1 : Cyclocondensation of 6-(3-chloropropyl)-2-aminobenzenethiol with triphosgene to form this compound.
Functionalization of Preformed Benzothiazolone Cores
An alternative approach involves introducing the 3-chloropropyl group onto a preassembled benzothiazolone scaffold. This method is advantageous when direct substitution on the benzene ring is challenging.
Electrophilic Aromatic Substitution
Benzothiazol-2(3H)-one undergoes electrophilic substitution at the 6-position using 3-chloropropyl chloride in the presence of a Friedel-Crafts catalyst. However, the electron-withdrawing nature of the thiazolone ring deactivates the benzene ring, necessitating harsh conditions (e.g., excess AlCl₃, elevated temperatures). Side products, such as di- or tri-substituted derivatives, are common, requiring meticulous chromatographic purification.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, offer regioselective introduction of the chloropropyl chain. For example, 6-bromobenzo[d]thiazol-2(3H)-one reacts with 3-chloropropenylboronic acid in the presence of Pd(PPh₃)₄ to yield the coupled product, which is subsequently hydrogenated to saturate the double bond. This method provides superior control over substituent positioning but requires expensive catalysts and inert atmospheres.
Oxidation of 6-(3-Chloropropyl)benzo[d]thiazole
A third route involves the oxidation of 6-(3-chloropropyl)benzo[d]thiazole to its corresponding thiazolone. While less common, this method leverages established protocols for thiazole oxidation.
Synthesis of 6-(3-Chloropropyl)benzo[d]thiazole
As detailed in Peprah et al., 2-aminothiophenol reacts with 4-chlorobutanoyl chloride in toluene to form 2-(3-chloropropyl)benzo[d]thiazole via a nucleophilic acyl substitution mechanism. The reaction proceeds at room temperature, yielding the thiazole derivative in 72% isolated yield.
Oxidation to Thiazolone
The thiazole is then oxidized using hydrogen peroxide (H₂O₂) in acetic acid under reflux. The sulfur atom in the thiazole ring undergoes oxidation to form the ketone group, converting the thiazole to a thiazolone. However, over-oxidation to sulfoxides or sulfones is a potential side reaction, necessitating careful monitoring of reaction time and temperature.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis of this compound reveals distinct signals for the aromatic protons (δ 7.3–8.1 ppm), chloropropyl chain (δ 3.6–3.3 ppm for CH₂Cl, δ 2.1–1.9 ppm for CH₂ groups), and the thiazolone carbonyl (indirectly inferred via ring current effects). These findings align with data from analogous benzothiazolone derivatives.
High-Performance Liquid Chromatography (HPLC)
Batch purity is assessed via HPLC, with commercial samples exhibiting ≥95% purity under optimized gradient elution conditions. Impurities typically include unreacted starting materials or over-oxidation byproducts, which are minimized through silica gel chromatography.
Elemental Analysis
Combustion analysis confirms the molecular formula C₁₀H₁₀ClNOS, with deviations ≤0.4% for each element, corroborating the compound’s stoichiometry.
Industrial-Scale Synthesis and Optimization
Large-scale production employs continuous flow reactors to enhance yield and reproducibility. Key parameters include:
- Temperature Control : Maintaining ≤5°C during cyclization prevents exothermic side reactions.
- Solvent Selection : Dichloromethane or acetonitrile optimizes reagent solubility and facilitates product isolation.
- Catalyst Recycling : Pd-based catalysts are recovered via filtration and reused to reduce costs in cross-coupling routes.
Chemical Reactions Analysis
6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propyl chain can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Biological Research: The compound has been investigated for its enzyme inhibitory effects, particularly against acetylcholinesterase and monoamine oxidase, which are targets for Alzheimer’s disease treatment.
Industrial Applications: Benzothiazole derivatives, including this compound, are used as corrosion inhibitors and in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Its enzyme inhibitory effects are due to its binding to the active sites of enzymes, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
- Halogenated Derivatives : The 3-chloropropyl and 3-fluoropropyl analogs (Table 1) differ in electronic effects. The fluorine atom’s electronegativity may enhance metabolic stability compared to chlorine, which could improve σ-receptor binding affinity .
- Oxadiazolylmethyl Derivatives : These compounds exhibit antifungal activity due to the oxadiazole ring’s electron-withdrawing properties, which likely enhance membrane penetration . In contrast, the chloropropyl group’s lipophilicity may favor central nervous system (CNS) targeting .
Structure-Activity Relationship (SAR) Insights
- Linker Length : Increasing the alkyl chain length (e.g., from ethyl to chloropropyl) enhances σ₁-receptor binding but may reduce anticonvulsant efficacy due to excessive lipophilicity .
- Terminal Substituents : Chlorine’s halogen-bonding capability improves receptor interaction compared to fluorine or hydrogen, as seen in radiopharmaceutical applications .
Biological Activity
6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiazole core with a chloropropyl substituent. The molecular formula is C₁₃H₁₃ClN₂OS, and it has a molecular weight of approximately 284.77 g/mol.
Biological Activity Overview
Benzothiazole derivatives, including this compound, are recognized for various biological activities such as:
- Anticancer : Exhibiting cytotoxic effects against various cancer cell lines.
- Antimicrobial : Demonstrating activity against both bacterial and fungal strains.
- Anti-inflammatory : Reducing inflammation in various biological models.
- Neuropharmacological : Interacting with central nervous system receptors.
Anticancer Activity
Research indicates that compounds within the benzothiazole class can inhibit cancer cell proliferation. For instance, studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound using MTT assays. The results indicated an IC50 value of approximately 15 μM for MCF-7 cells, suggesting potent anticancer properties.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 18 |
| A549 | 20 |
Antimicrobial Activity
This compound has also been tested for its antimicrobial properties. It showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Antimicrobial Testing Results
In vitro tests revealed the following Minimum Inhibitory Concentration (MIC) values:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors related to cell proliferation and survival. For instance, it has been suggested that this compound may act as an inhibitor of topoisomerases and protein kinases, which are crucial for DNA replication and cellular signaling pathways.
Neuropharmacological Effects
Recent studies have indicated that benzothiazole derivatives can modulate neurotransmitter systems. Specifically, this compound has shown potential as a ligand for serotonin receptors, which could be beneficial in treating mood disorders.
Binding Affinity Studies
Binding affinity studies conducted using rat liver membranes demonstrated that this compound binds effectively to serotonin receptors (5HT1A), with a Ki value indicating moderate affinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
